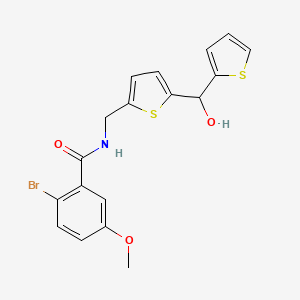

2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-5-methoxybenzamide” is a chemical compound with the molecular formula C17H14BrNO2S2 and a molecular weight of 408.331. It is intended for research use only and is not suitable for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation of these esters is not well developed, but a radical approach has been reported2. This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation2.Molecular Structure Analysis

I’m sorry, but I couldn’t find specific information on the molecular structure analysis of this compound.Chemical Reactions Analysis

While I couldn’t find specific chemical reactions involving this compound, it’s worth noting that organoboron compounds are highly valuable building blocks in organic synthesis2. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and various C–C bond formations2.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available. However, its molecular formula is C17H14BrNO2S2 and it has a molecular weight of 408.331.Scientific Research Applications

Photodynamic Therapy Applications

- The study of zinc phthalocyanine derivatives, which share similar complex structures and bromo- and methoxy- functionalities with the compound , indicates their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

- Bromophenols derived from marine algae, which have bromo- and hydroxy- functionalities, have shown significant antibacterial activity. This suggests that compounds with similar bromo- and hydroxy- groups could be explored for their antimicrobial properties, especially against bacterial strains (Xu et al., 2003).

Antioxidant Applications

- Nitrogen-containing bromophenols isolated from marine red algae have demonstrated potent scavenging activity against free radicals. This suggests potential applications of structurally similar compounds as natural antioxidants in food and pharmaceutical industries to prevent oxidative stress and associated diseases (Li et al., 2012).

Chemical Synthesis and Reactions

- Research on the synthesis and reactions of benzothiophen derivatives, similar in complexity to the compound , contributes to the development of new synthetic methodologies. These methodologies could be applied in the synthesis of complex molecules for pharmaceuticals or material sciences (Chapman et al., 1973).

Molecular Docking and Theoretical Analysis

- Structural and theoretical analyses of methoxyphenylbenzamide isomers, including the role of halogen bonding in molecular interactions, can inform the design of pharmacophores and drug molecules. Understanding these interactions could lead to the development of new therapeutic agents with improved efficacy and specificity (Moreno-Fuquen et al., 2022).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of this compound.

Future Directions

The future directions for this compound are not readily available. However, the development of new methods for the protodeboronation of pinacol boronic esters could open up new possibilities for the synthesis of complex molecules2.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

properties

IUPAC Name |

2-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S2/c1-23-11-4-6-14(19)13(9-11)18(22)20-10-12-5-7-16(25-12)17(21)15-3-2-8-24-15/h2-9,17,21H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYSQTOPNIGJBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-({5-[hydroxy(thiophen-2-YL)methyl]thiophen-2-YL}methyl)-5-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2612459.png)

![4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2612462.png)

![7-(4-benzoylpiperazin-1-yl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2612468.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2612470.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2612471.png)

![6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2612472.png)

![N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2612476.png)